molecular formula C24H26N4O4S B15017855 N-benzyl-2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}benzamide

N-benzyl-2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}benzamide

Cat. No.: B15017855
M. Wt: 466.6 g/mol
InChI Key: JUGRMHJXJDBPRL-UHFFFAOYSA-N
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Description

N-benzyl-2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}benzamide is a benzamide derivative featuring a glycyl moiety substituted with both dimethylsulfamoyl and phenyl groups at the nitrogen atom. This compound’s structure includes:

  • A benzamide backbone (2-aminobenzamide).
  • A benzyl group attached to the primary amide nitrogen.
  • A glycyl linker (NH-CH2-CO-) with dual substitutions:
    • N-Dimethylsulfamoyl group: A sulfonamide derivative with two methyl groups.
    • N-Phenyl group: An aromatic substituent.

Properties

Molecular Formula

C24H26N4O4S

Molecular Weight

466.6 g/mol

IUPAC Name

N-benzyl-2-[[2-[N-(dimethylsulfamoyl)anilino]acetyl]amino]benzamide

InChI

InChI=1S/C24H26N4O4S/c1-27(2)33(31,32)28(20-13-7-4-8-14-20)18-23(29)26-22-16-10-9-15-21(22)24(30)25-17-19-11-5-3-6-12-19/h3-16H,17-18H2,1-2H3,(H,25,30)(H,26,29)

InChI Key

JUGRMHJXJDBPRL-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of catalysts and reaction conditions is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or related derivatives.

Scientific Research Applications

N-benzyl-2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}benzamide involves its interaction with specific molecular targets. For instance, as an allosteric activator of human glucokinase, it binds to the allosteric site of the enzyme, enhancing its catalytic activity . This interaction is facilitated by hydrogen bonding and hydrophobic interactions with key residues in the enzyme’s active site.

Comparison with Similar Compounds

Structural Analogues from Evidence

Alkoxy-Substituted Benzamides ()

Compounds such as:

  • N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide (Entry 5)
  • N-[(2S)-3-(4-Ethoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide (Entry 6)

Key Differences :

  • Substituents : Alkoxy groups (methoxy, ethoxy) on the phenyl ring vs. dimethylsulfamoyl and phenyl on the glycyl moiety.
  • Electronic Effects : Alkoxy groups are electron-donating, whereas dimethylsulfamoyl is electron-withdrawing, altering charge distribution and target binding .
Methylsulfonyl-Containing Benzamide ()

N-Benzyl-2-{[N-(2-methoxy-5-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide (C₂₅H₂₇N₃O₅S, MW 481.56 g/mol):

  • Substituents : Methylsulfonyl and 2-methoxy-5-methylphenyl groups.
Thioether-Linked Benzamides ()

Examples include 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide.

  • Substituents : Thioether linkages and heterocyclic moieties (thiazole, isoxazole).
  • Functional Impact : Thioethers enhance lipophilicity, whereas the dimethylsulfamoyl group in the target compound may improve solubility and metabolic stability .
Simple Acylated Benzamide ()

N-benzyl-2-(butyrylamino)benzamide (C₁₈H₂₀N₂O₂, MW 296.36 g/mol):

  • Substituents : Butyryl group (C₃H₇CO-).
  • Comparison : The butyryl group is less polar than the dimethylsulfamoyl-glycyl substituent, likely reducing water solubility but increasing membrane permeability .

Physicochemical and Pharmacological Comparisons

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Likely C₂₄H₂₄N₄O₄S₂* Dimethylsulfamoyl, phenyl, glycyl ~500 (estimated) High polarity, strong electron-withdrawing
Methylsulfonyl Analog () C₂₅H₂₇N₃O₅S Methylsulfonyl, methoxy-methylphenyl 481.56 Moderate solubility, metabolic stability
Butyrylated Benzamide () C₁₈H₂₀N₂O₂ Butyryl 296.36 High lipophilicity
Nitazoxanide () C₁₂H₉N₃O₅S Nitrothiazole 307.28 Antiparasitic activity

*Estimated based on structural analysis.

Pharmacological Insights :

  • The dimethylsulfamoyl group in the target compound may confer affinity for sulfonamide-sensitive targets (e.g., carbonic anhydrase, dihydrofolate reductase), similar to nitazoxanide’s nitro-thiazole targeting parasitic enzymes .
  • Thioether-linked benzamides () are designed for antiviral or anticancer use, suggesting structural flexibility in benzamide-based drug design .

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